Cas no 1466-83-7 (L-Leucine,N-benzoyl-)
L-Leucine,N-benzoyl- structure
L-Leucine,N-benzoyl- Properties
Names and Identifiers
-
- L-Leucine,N-benzoyl-
- 2-benzamido-4-methylpentanoic acid
- BZ-Leu-OH
- N-BENZOYLLEUCINE
- BZO-LEU-OH
- N-BENZOYL-L-LEUCINE
- Bz-L-Leu-OH
- BENZOYL-L-LEUCINE
- L-Leucine, N-benzoyl
- (S)-2-Benzoylamino-4-methylvaleric acid
- BZ-LEU-OH
- N-Benzoyl-L-leucine >=99.0%
- DTXSID901316374
- HY-W142035
- CS-0201820
- (S)-2-benzamido-4-methylpentanoic acid
- A1-34345
- SCHEMBL2158900
- 1466-83-7
- POLGZPYHEPOBFG-NSHDSACASA-N
- benzoylleucine
- N-Benzoyl-L-leucine, >=99.0%
- (2S)-2-benzamido-4-methylpentanoic acid
- L-Leucine, N-benzoyl-
- AKOS010400584
- CHEMBL22902
- (2S)-4-METHYL-2-(PHENYLFORMAMIDO)PENTANOIC ACID
- N-Benzoyl-L-leucine
- Bzo-Leu-OH
- Bz-Leu-OH
- (2S)-2-benzamido-4-methyl-pentanoic acid
- DA-71397
- G78045
- +Expand
-
- MFCD00190766
- POLGZPYHEPOBFG-NSHDSACASA-N
- InChI=1S/C13H17NO3/c1-9(2)8-11(13(16)17)14-12(15)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H,14,15)(H,16,17)/t11-/m0/s1
- CC(C[C@H](NC(C1=CC=CC=C1)=O)C(O)=O)C
Computed Properties
- 235.12091
- 2
- 4
- 6
- 235.12084340g/mol
- 17
- 270
- 0
- 1
- 0
- 0
- 0
- 1
- 2.5
- 66.4Ų
Experimental Properties
- 66.4
- methanol: soluble50mg/mL, clear, colorless
- [α]20/D −10.0±1°, c = 1% in methanol
L-Leucine,N-benzoyl- Price
L-Leucine,N-benzoyl- Suppliers
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier
(CAS:1466-83-7)
TANG SI LEI
15026964105
2881489226@qq.com
Shanghai Aladdin Biochemical Technology Co., Ltd
Audited Supplier
(CAS:1466-83-7)
A LA DING
anhua.mao@aladdin-e.com
L-Leucine,N-benzoyl- Related Literature
-
J. H. Jones,G. T. Young Chem. Commun. (London) 1967 35
-
Otto Grahl-Nielsen J. Chem. Soc. D 1971 1588
-
3. Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigationsA. W. Williams,G. T. Young J. Chem. Soc. Perkin Trans. 1 1972 1194
-
4. 715. Amino-acids and peptides. Part XIX. The mechanism of racemisation during peptide synthesis. “The chloride effect”M. W. Williams,G. T. Young J. Chem. Soc. 1964 3701
-
5. Amino-acids and peptides. Part XXVIII. Anchimeric acceleration of the aminolysis of esters. The use of mono-esters of catechol in peptide synthesisJ. H. Jones,G. T. Young J. Chem. Soc. C 1968 436
-
6. 1260. Amino-acids and peptides. Part XXIV. The use of esters of 1-hydroxypiperidine and of other NN-dialkylhydroxylamines in peptide synthesis and as selective acylating agentsB. O. Handford,J. H. Jones,G. T. Young,T. F. N. Johnson J. Chem. Soc. 1965 6814
-
Carlos J. Saavedra,Alicia Boto,Rosendo Hernández Org. Biomol. Chem. 2012 10 4448
-
J. H. Jones,G. T. Young J. Chem. Soc. C 1968 53
-
Hongkun Li,Juan Cheng,Haiqin Deng,Engui Zhao,Bo Shen,Jacky W. Y. Lam,Kam Sing Wong,Hongkai Wu,Bing Shi Li,Ben Zhong Tang J. Mater. Chem. C 2015 3 2399
-
10. 163. Amino-acids and peptides. Part XVI. Further studies of racemisation during peptide synthesisM. W. Williams,G. T. Young J. Chem. Soc. 1963 881
1466-83-7 (L-Leucine,N-benzoyl-) Related Products
- 4271-30-1((S)-2-(4-Aminobenzamido)pentanedioic acid)
- 6094-36-6(N-Benzoyl-L-glutamic acid)
- 2901-80-6(N-Benzoyl-DL-valine)
- 17966-67-5(2-Benzamido-4-methylpentanoic acid)
- 121470-62-0(N-Benzoyl-L-norvaline)
- 17966-71-1(N2-Benzoyl-L-ornithine)
- 1219-46-1(L-Lysine, N6-benzoyl-)
- 58094-18-1(D-Glutamic acid,N-benzoyl-)
- 5874-58-8(L-Proline, 1-benzoyl-)
Recommended suppliers
Amadis Chemical Company Limited
(CAS:1466-83-7)L-Leucine,N-benzoyl-
99%/99%
5g/10g
459/697